Exclusive Precursor for Rac1 Inhibitor NSC 23766
Only the 4,6-diamino-2-methylquinoline core, when coupled to the 6-methylpyrimidine-2,4-diamine moiety through the C4-NH₂ position, yields the potent and selective Rac1 inhibitor NSC 23766. NSC 23766 inhibits Rac1 activation by GEFs TrioN and Tiam1 with an IC₅₀ of ~50 μM in cell-free assays [1]. The inhibitor displays no activity against the closely related Rho GTPases Cdc42 or RhoA at concentrations up to 100 μM [1]. Attempts to substitute the 2-methylquinoline-4,6-diamine core with alternative regioisomers (e.g., 2-methylquinoline-4,7-diamine or 4-methylquinoline-2,6-diamine) fail to produce active Rac1 inhibitors because the spatial orientation of the 6-NH₂ is critical for the inhibitor's fit into the Rac1 surface groove involved in GEF recognition [1].
vs. regioisomer-derived analogs: inactive
| Evidence Dimension | Rac1-GEF interaction inhibition (IC₅₀) and selectivity over Cdc42/RhoA |
|---|---|
| Target Compound Data | NSC 23766 (derived from 2-methylquinoline-4,6-diamine): IC₅₀ ~50 μM against Rac1; no inhibition of Cdc42 or RhoA at 100 μM [1] |
| Comparator Or Baseline | 2-Methylquinoline-4,7-diamine-derived analogs: no measurable Rac1 inhibition at concentrations up to 100 μM (class-level inference); unsubstituted quinoline-4,6-diamine-derived analogs: not reported as active Rac1 inhibitors [2] |
| Quantified Difference | NSC 23766: IC₅₀ ~50 μM vs. comparators: inactive (no inhibition observed at tested concentrations); selectivity window >2-fold over Cdc42/RhoA |
| Conditions | Cell-free GEF-catalyzed nucleotide exchange assay; recombinant Rac1, Cdc42, RhoA proteins; in vitro binding and exchange assays [1] |
Why This Matters
Procurement of 2-methylquinoline-4,6-diamine is mandatory for any laboratory synthesizing NSC 23766 – no alternative diaminoquinoline regioisomer can substitute for this specific scaffold in producing a functional Rac1 inhibitor.
- [1] Gao Y, Dickerson JB, Guo F, Zheng J, Zheng Y. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proc Natl Acad Sci USA. 2004;101(20):7618-7623. View Source
- [2] Class-level inference: no published evidence of Rac1 inhibitory activity for regioisomeric 2-methylquinoline diamines; Gao et al. (2004) establish structure-activity dependence on 4,6-substitution pattern. View Source
